molecular formula C20H23N2O2- B117392 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate CAS No. 149312-52-7

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate

Cat. No. B117392
M. Wt: 324.4 g/mol
InChI Key: CETCEUNIJMGAQI-UHFFFAOYSA-M
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Description

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate, also known as Y-27632, is a chemical compound that has been extensively studied for its potential applications in scientific research. It was first synthesized in 2000 by researchers at the pharmaceutical company, Welfide Corporation, in Japan. Since then, it has been used in a wide range of studies to investigate its mechanism of action and physiological effects.

Scientific Research Applications

Cholinesterase Studies

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate has been studied for its role in inhibiting cholinesterase enzymes. These studies involve the synthesis of stereoisomers of the compound and their effects on eel acetylcholinesterase, indicating its potential for treating cholinergic symptoms similar to pyridostigmine and physostigmine (Lieske, Gepp, Maxwell, Clark, Broomfield, Blumbergs, & Tseng, 1992).

Anticholinesterase Activity

Research also focuses on the structure-activity relationships of N-alkyl and N-aryl 5-(1,3,3-trimethylindolinyl) carbamates in inhibiting acetylcholinesterase. This research is crucial for understanding the potential application of these compounds in counteracting cholinergic problems associated with diseases and in developing pretreatment compounds for organophosphate poisoning (Lieske, Gepp, Clark, Meyer, Blumbergs, & Tseng, 1991).

Comparison with Physostigmine

Studies comparing 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate with physostigmine have been conducted, particularly in the context of their effects on the performance of visual cueing spatial discrimination in mice. These studies help in understanding the specificity, intensity, safety, and duration of the compound's effects (Zhong, 1992).

Pharmacokinetics and Metabolism

Research has also been done on the pharmacokinetics and metabolism of 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate. Studies include its pharmacodynamics in mice and the pharmacokinetics of its metabolites in isolated perfused rat livers, contributing valuable information about its metabolism and distribution within the body (Jin & Huang, 1986); (Huang Ru, 1992).

Synthesis and Design

The synthesis and design of carbamates, including 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate, are a significant area of research. These studies focus on the methods for creating various carbamates and their potential therapeutic applications, offering insights into the chemical processes behind their creation (Takeuchi et al., 2021); (Byun, Bittman, Samadder, & Arthur, 2010); (Chiou, Wu, Lin, Lin, & Lin, 2007).

Enzyme Interaction and Prodrug Applications

Investigations into the interactions of carbamates with enzymes like acetylcholinesterase and butyrylcholinesterase, as well as their use in prodrug applications, are also prominent. These studies are important for understanding how carbamates can be used in drug design, especially for conditions like Alzheimer's disease (Lin, Lee, Liu, & Wu, 2005); (Hansen, Faarup, & Bundgaard, 1991).

properties

IUPAC Name

(1,3,3-trimethyl-2H-indol-5-yl) N-[(1R)-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(15-8-6-5-7-9-15)21-19(23)24-16-10-11-18-17(12-16)20(2,3)13-22(18)4/h5-12,14H,13H2,1-4H3,(H,21,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTXQSMRDXYJJH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933612
Record name 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl hydrogen (1-phenylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate

CAS RN

149312-52-7
Record name 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149312527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl hydrogen (1-phenylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CN Lieske, RT Gepp, DM Maxwell, JH Clark… - Journal of enzyme …, 1992 - europepmc.org
A limited number of carbamates have been found useful for treatment of cholinergic symptoms with pyridostigmine and physostigmine being the main focus. In recent years 5-(1, 3, 3-…
Number of citations: 6 europepmc.org
CN Lieske, RT Gepp, HG Meyer, JH Clark… - Abstracts of Papers of …, 1991 - hero.epa.gov
SYNTHESIS AND ANTICHOLINESTERASE ACTIVITY OF (R)(+) AND (S)(-)-5-(1,3,3-TRIMETHYLINDOLINYL)-N-(1-PHENYLETHYL)CARBAMATE | Health & Environmental Research Online (HERO) | US EPA Jump to main content US EPA …
Number of citations: 0 hero.epa.gov

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